Methyl 4,6-dichloropyrimidine-5-carboxylate

Physical property Crystallization Purification

Methyl 4,6-dichloropyrimidine-5-carboxylate (CAS 87600-71-3) is a heterocyclic building block belonging to the pyrimidine carboxylate ester class. It features a pyrimidine ring substituted with chlorine atoms at the 4- and 6-positions and a methyl ester group at the 5-position.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 87600-71-3
Cat. No. B1593324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dichloropyrimidine-5-carboxylate
CAS87600-71-3
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CN=C1Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-4(7)9-2-10-5(3)8/h2H,1H3
InChIKeyXPIOIPGYUJMJKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-Dichloropyrimidine-5-Carboxylate (CAS 87600-71-3): A Key Halogenated Pyrimidine Intermediate for Pharmaceutical Synthesis


Methyl 4,6-dichloropyrimidine-5-carboxylate (CAS 87600-71-3) is a heterocyclic building block belonging to the pyrimidine carboxylate ester class. It features a pyrimidine ring substituted with chlorine atoms at the 4- and 6-positions and a methyl ester group at the 5-position. This electron-deficient scaffold is characterized by a melting point of 47–49°C and a density of 1.503 g/cm³, making it a crystalline solid at ambient temperature . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthetic pathways, with documented utility in patent-protected drug discovery programs targeting uric acid regulation and nucleoside-based antiviral agents [1].

Why Methyl 4,6-Dichloropyrimidine-5-Carboxylate Cannot Be Replaced by Generic Analogs: The Critical Role of Ester, Position, and Substitution Pattern


Generic substitution among 4,6-dichloropyrimidine-5-carboxylate analogs is not viable due to three quantifiable property differences that directly impact synthetic utility and procurement decisions. First, the methyl ester imparts a distinct melting point (47–49°C) compared to the ethyl ester (liquid at room temperature) and the 2,4-dichloro positional isomer (30–34°C), directly affecting ease of handling, purification by crystallization, and storage stability . Second, the meta-substitution pattern (chlorines at C4 and C6) establishes a specific regioselective reactivity hierarchy driven by Hammett σm constants of 0.37 (C4) and 0.21 (C6), enabling predictable sequential derivatization that the 2,4-dichloro isomer cannot replicate [1]. Third, the methyl ester group offers a balance between hydrolytic stability and synthetic lability that differs from both the free carboxylic acid (CAS 87600-98-4) and the ethyl ester (CAS 87600-72-4), determining compatibility with downstream reaction conditions [2].

Quantitative Differentiation Evidence for Methyl 4,6-Dichloropyrimidine-5-Carboxylate Versus Closest Analogs


Melting Point and Physical Form: Crystalline Solid Versus Liquid Ethyl Ester

Methyl 4,6-dichloropyrimidine-5-carboxylate is a crystalline solid with a melting point of 47–49°C, enabling straightforward purification by recrystallization and accurate weighing for stoichiometric reactions . In contrast, the direct ethyl ester analog (Ethyl 4,6-dichloropyrimidine-5-carboxylate, CAS 87600-72-4) is reported as a liquid at room temperature with no measurable melting point, necessitating distillation or chromatography for purification . The positional isomer Methyl 2,4-dichloropyrimidine-5-carboxylate (CAS 3177-20-6) melts lower at 30–34°C, which can complicate handling in ambient-temperature laboratory environments .

Physical property Crystallization Purification

Regioselective Reactivity: Quantified C4 Versus C6 Electrophilicity Difference

In the 4,6-dichloropyrimidine scaffold, the C4 chlorine exhibits measurably greater electrophilicity than the C6 chlorine, with computed Hammett σm constants of 0.37 for C4 and 0.21 for C6 [1]. This 0.16 difference in σm translates to a kinetic preference that enables sequential SNAr functionalization: primary amines selectively displace the C4 chloro group at 0–25°C in aprotic solvents, while the C6 position remains intact for subsequent coupling at 80–120°C [1]. By extension, in Methyl 4,6-dichloropyrimidine-5-carboxylate, the electron-withdrawing 5-CO₂Me substituent further polarizes the ring, enhancing this intrinsic selectivity compared to analogs lacking the ester group [2]. In contrast, the 2,4-dichloro positional isomer (CAS 3177-20-6) exhibits a different reactivity hierarchy (C4 > C2 ≫ C5), which is not directly interchangeable in reaction sequences designed for the 4,6-substitution pattern [3].

Regioselectivity Nucleophilic aromatic substitution Reaction design

Patent-Cited Intermediate Status: Documented Use in WHO-Listed Drug Discovery Programs

Methyl 4,6-dichloropyrimidine-5-carboxylate is explicitly cited as a synthetic intermediate in international patent WO-2018005192-A1, which describes compounds for reducing uric acid levels—a therapeutic area relevant to gout and hyperuricemia treatment . The patent, with priority date June 30, 2016, and corresponding US grant US-10759784-B2, demonstrates that this specific methyl ester has been selected over other ester analogs in a competitive pharmaceutical development context . Additionally, a separate Chinese patent disclosure identifies this compound as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, highlighting its role in antiviral and anticancer nucleoside analog programs [1]. By comparison, the ethyl ester analog (CAS 87600-72-4) is primarily described in generic terms as a research chemical, without equivalent patent-protected pharmaceutical intermediate designation .

Pharmaceutical intermediate Patent evidence Uric acid

Computational Drug-Likeness and Molecular Properties Versus Analogs

Methyl 4,6-dichloropyrimidine-5-carboxylate possesses computed molecular descriptors relevant to fragment-based drug design: LogP = 1.57 and Topological Polar Surface Area (TPSA) = 52.1 Ų . These values place the compound within favorable drug-likeness space for a fragment or early intermediate. The LogP of 1.57 indicates balanced lipophilicity—less lipophilic than the ethyl ester analog (expected LogP ≈ 2.1 based on the additional methylene unit) and more lipophilic than the free carboxylic acid (CAS 87600-98-4, expected LogP < 1.0) [1]. The TPSA of 52.1 Ų is below the 140 Ų threshold associated with good oral bioavailability, while the free acid (with an additional H-bond donor) would have a higher TPSA, potentially reducing membrane permeability of downstream derivatives [2]. The positional isomer Methyl 2,4-dichloropyrimidine-5-carboxylate has identical molecular formula (C₆H₄Cl₂N₂O₂) and molecular weight (207.01), but its different chlorine substitution pattern yields distinct electronic properties and reactivity that are not captured by these bulk descriptors [2].

Drug-likeness LogP Polar surface area

Optimal Application Scenarios for Methyl 4,6-Dichloropyrimidine-5-Carboxylate Based on Quantitative Evidence


Pharmaceutical Intermediate for Uric Acid-Lowering Drug Candidates

Based on its explicit citation in patent WO-2018005192-A1 (priority date 2016-06-30), Methyl 4,6-dichloropyrimidine-5-carboxylate is the preferred 4,6-dichloropyrimidine ester intermediate for synthesizing uric acid-lowering compounds targeting gout and hyperuricemia . Procurement for this application is supported by the compound's crystalline solid form (mp 47–49°C), which facilitates GMP-compliant weighing and quality control compared to the liquid ethyl ester [1].

Regioselective Synthesis of Unsymmetrical 4,6-Diarylpyrimidines via Sequential Cross-Coupling

The quantifiable electrophilicity difference between C4 (σm = 0.37) and C6 (σm = 0.21) enables a two-step, one-pot sequential functionalization strategy: first, selective Suzuki-Miyaura coupling at the more reactive C4 position, followed by a second coupling at C6 under harsher conditions (80–120°C) . This sequential approach is not directly transferable to the 2,4-dichloro isomer due to its fundamentally different reactivity hierarchy (C4 > C2 ≫ C5) [1]. The methyl ester group at C5 remains intact under these cross-coupling conditions, providing a handle for later-stage diversification .

Nucleoside and Nucleotide Analog Medicinal Chemistry Programs

The compound has been specifically disclosed as an intermediate for 5-substituted pyrimidine carbocyclic nucleoside medicines with antiviral and anticancer applications . Its TPSA of 52.1 Ų and LogP of 1.57 support fragment-based drug design strategies, where the methyl ester can be retained for optimal physicochemical properties or hydrolyzed to the carboxylic acid for increased aqueous solubility in final drug candidates [1]. The crystalline nature of the intermediate (mp 47–49°C) simplifies purification and characterization at each synthetic step, an advantage over the liquid ethyl ester for multi-step nucleoside syntheses .

Agrochemical Intermediate for Herbicide and Pesticide Precursor Development

The 4,6-dichloropyrimidine-5-carboxylate scaffold, including the methyl ester variant, is utilized in agrochemical synthesis for developing crop protection agents . The compound's availability at 98% minimum purity with production scale up to kilograms, as specified by industrial suppliers, makes it suitable for pilot-scale agrochemical process development [1]. The methyl ester offers a cost-effective balance between reactivity and stability for large-scale operations compared to the more hydrolysis-prone ethyl ester or the more corrosive free carboxylic acid .

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